The compound Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a derivative of the oxadiazole class, which is known for its diverse pharmacological properties. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science.
In the field of medicinal chemistry, oxadiazole derivatives have shown remarkable biological activities. For example, a synthesized oxadiazole compound exhibited significant anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml, surpassing the standard drugs in efficacy. It also demonstrated superior antimicrobial activity, suggesting its potential as a therapeutic agent against bacterial infections2. Another study reported the synthesis of an oxadiazole derivative with promising anticancer activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines, with IC50 values competitive with the standard drug Cisplatin3.
While the provided papers do not directly discuss applications in material science, oxadiazole derivatives are known in the literature for their utility in this field as well. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and as conductive materials.
The crystal structures of oxadiazole derivatives have been determined, revealing their molecular conformations and intermolecular interactions, which are crucial for understanding their reactivity and properties. For instance, the crystal structure of an oxadiazole derivative was solved, showing an orthorhombic space group and the presence of intramolecular N–H…O hydrogen bonds forming a two-dimensional network4. Another study reported the crystal structure of an oxadiazole derivative stabilized by various hydrogen interactions and weak π…π interactions, which contribute to the stability of the crystal structure5.
The synthesis of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves a cyclization reaction. A common method includes the reaction of ethyl 4-fluorobenzohydrazonate with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is generally conducted under reflux conditions, facilitating the formation of the oxadiazole ring .
The molecular structure of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate features a five-membered oxadiazole ring system that incorporates nitrogen and oxygen atoms. The structural arrangement includes:
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure:
Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves interactions at the molecular level with various biological targets:
Studies indicate that this compound may influence metabolic pathways by interacting with specific enzymes or cofactors involved in cellular metabolism.
Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate exhibits several notable physical and chemical properties:
Various techniques such as Infrared Spectroscopy (IR), NMR spectroscopy, and Mass Spectrometry (MS) are employed to characterize this compound's properties accurately.
Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific applications:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring oxygen at position 1 and nitrogen atoms at positions 2 and 4. This arrangement creates a π-deficient aromatic system with exceptional metabolic stability and bioisosteric properties. As a carbonyl mimic, it serves as a hydrolytically stable replacement for ester and amide functionalities in drug design, mitigating susceptibility to enzymatic degradation [1] [5]. This characteristic underpins its utility in pharmaceuticals, exemplified by Pleconaril (antiviral) and Ataluren (Duchenne muscular dystrophy), which incorporate the 1,2,4-oxadiazole core [1].
The heterocycle’s dipole moment (~3.5 D) facilitates dipole-dipole interactions and hydrogen bonding with biological targets. This enables precise engagement with enzyme active sites and receptors, contributing to diverse pharmacological profiles. Documented activities include anticancer, antiviral, antibacterial, and central nervous system modulation, often linked to inhibition of kinases, cycloxygenases, and histone deacetylases [1] [7]. Naturally occurring 1,2,4-oxadiazoles, such as the cytotoxic marine alkaloids Phidianidine A and B, further validate their biological relevance [1].
Table 1: Approved Pharmaceuticals Containing 1,2,4-Oxadiazole Ring
Drug Name | Therapeutic Category | Biological Target/Activity |
---|---|---|
Pleconaril | Antiviral | Inhibits picornavirus uncoating |
Ataluren | Duchenne muscular dystrophy | Promotes readthrough of nonsense mutations |
Fasiplon | Anxiolytic | GABA_A receptor partial agonist |
Oxolamine | Antitussive | Cough suppression |
Prenoxdiazine | Antitussive | Smooth muscle relaxation |
The 4-fluorophenyl moiety, when appended to the 3-position of the 1,2,4-oxadiazole ring, profoundly influences molecular properties and bioactivity. Fluorine’s high electronegativity (Pauling scale: 3.98) induces strong electron-withdrawing effects, reducing the heterocycle’s electron density and enhancing its metabolic resistance to oxidation. This stabilizes the molecule during hepatic processing, improving pharmacokinetic profiles [9].
Crystallographic studies of fluorophenyl-oxadiazole derivatives reveal near-perpendicular dihedral angles (~85–90°) between the aryl ring and oxadiazole plane. This orthogonal orientation minimizes steric clashes while allowing optimal electronic communication. The fluorine atom participates in specific interactions:
In Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-81-1), these properties translate to measurable bioactivity. The compound exhibits antimicrobial efficacy against Xanthomonas oryzae (EC₅₀ = 19.44 μg/mL) and antitumor activity against melanoma cell lines (A375, B16F10), outperforming cisplatin analogues in specific assays [10]. The fluorophenyl group is crucial for target affinity, as non-fluorinated counterparts show reduced potency in enzymatic inhibition studies [9].
The chemistry of 1,2,4-oxadiazoles originated in 1884 with Tiemann and Krüger’s synthesis via amidoxime-acyl chloride condensation. Early methods suffered from low yields (<30%), harsh conditions, and complex purification due to byproduct formation [1] [5]. The 1960s–1980s saw optimization through catalysts like tetrabutylammonium fluoride (TBAF), boosting yields to 50–95% under milder temperatures (25–80°C). This facilitated the first medicinal applications, exemplified by Oxolamine’s commercialization as an antitussive [1].
Ethyl carboxylate functionalities emerged as key synthetic handles, allowing versatile derivatization. Contemporary routes to Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically follow a two-step sequence:
Table 2: Evolution of Synthetic Methods for 1,2,4-Oxadiazoles
Era | Starting Materials | Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
1884 (Tiemann) | Amidoximes + acyl chlorides | Solvent-free, melting point | <30% | Byproduct formation, purification |
1960s–2000s | Amidoximes + esters/acyl chlorides | TBAF/pyridine, 25–80°C | 50–95% | Moderate reaction times (12–72 h) |
Modern (post-2010) | Amidoximes + activated acids | T3P/EDC, reflux or 80°C | 70–97% | Cost of coupling agents |
Green Methods | Amidoximes + carboxylic acids | Aqueous medium, reflux | 35–93% | Variable yields |
Recent advances focus on sustainability: aqueous-phase cyclization (35–93% yield) and microwave-assisted protocols reduce reaction times to minutes [1] [3] [10]. The ethyl carboxylate moiety’s versatility enables further transformations—hydrolysis to acids, amidation with amines, or nucleophilic substitution—making this scaffold a cornerstone for generating structurally diverse libraries for drug discovery [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3